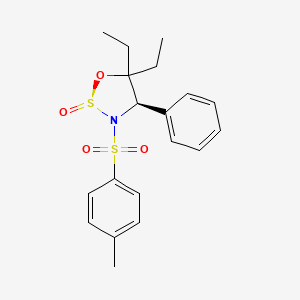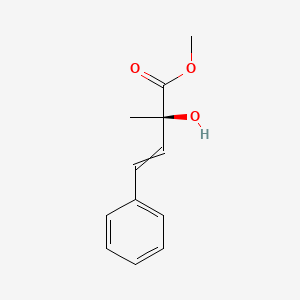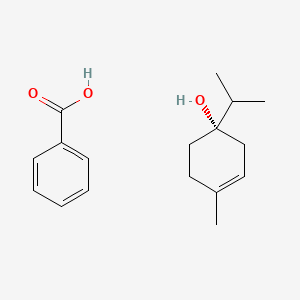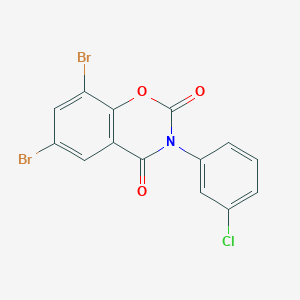![molecular formula C72H42 B12585126 1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 475461-15-5](/img/structure/B12585126.png)
1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound known for its unique structural properties It consists of multiple pyrene units, which are polycyclic aromatic hydrocarbons, linked through phenyl groups
Preparation Methods
The synthesis of 1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, such as 3,5-bis(4-pyren-1-ylphenyl)benzene, through Suzuki coupling reactions.
Final Coupling Reaction: The final step involves coupling the intermediate with pyrene units using palladium-catalyzed cross-coupling reactions under controlled conditions.
Chemical Reactions Analysis
1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:
Common reagents used in these reactions include chromates for oxidation, sodium for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting devices due to its photophysical and electronic properties.
Supramolecular Chemistry: The compound’s rigid structure and extended conjugation make it suitable for constructing supramolecular assemblies and studying host-guest interactions.
Biological Chemistry: Its fluorescence properties are exploited in biological imaging and sensing applications.
Mechanism of Action
The mechanism of action of 1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene is primarily based on its ability to interact with light and other molecules through π-π stacking interactions. These interactions facilitate the formation of supramolecular structures and enhance the compound’s electronic properties. The molecular targets and pathways involved include the formation of charge-transfer complexes and energy transfer processes .
Comparison with Similar Compounds
Similar compounds to 1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene include:
1,3,5-Tris(4-pyridyl)benzene: This compound also features multiple aromatic rings and is used in coordination chemistry and materials science.
9,9-Bis[4-(pyren-1-yl)phenyl]fluorene: Known for its applications in organic electronics and light-emitting devices.
The uniqueness of this compound lies in its extended conjugation and multiple pyrene units, which enhance its photophysical properties and make it highly suitable for advanced materials applications.
Properties
CAS No. |
475461-15-5 |
|---|---|
Molecular Formula |
C72H42 |
Molecular Weight |
907.1 g/mol |
IUPAC Name |
1-[4-[3,5-bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C72H42/c1-4-49-22-25-55-28-34-61(64-37-31-52(7-1)67(49)70(55)64)46-16-10-43(11-17-46)58-40-59(44-12-18-47(19-13-44)62-35-29-56-26-23-50-5-2-8-53-32-38-65(62)71(56)68(50)53)42-60(41-58)45-14-20-48(21-15-45)63-36-30-57-27-24-51-6-3-9-54-33-39-66(63)72(57)69(51)54/h1-42H |
InChI Key |
FBWHTLIZDIJTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=CC(=CC(=C6)C7=CC=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


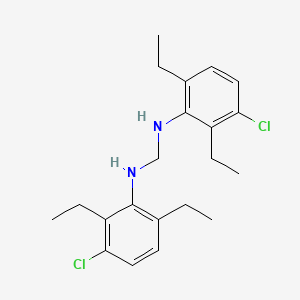

![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
![(2Z)-3-butyl-1,1-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12585052.png)
![2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene](/img/structure/B12585053.png)
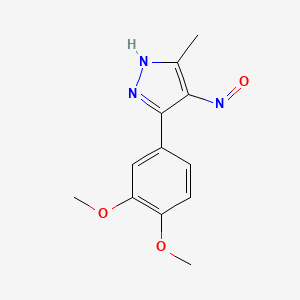
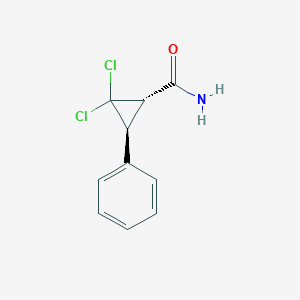
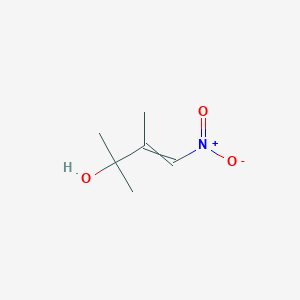

![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12585085.png)
